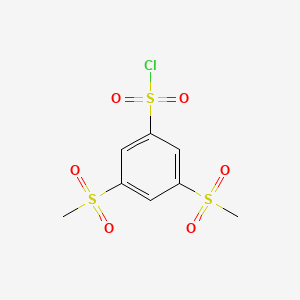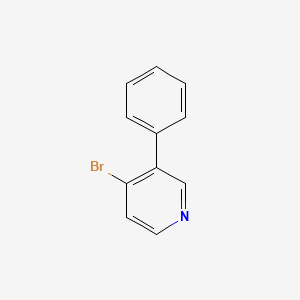
4-Bromo-3-phenylpyridine
Vue d'ensemble
Description
4-Bromo-3-phenylpyridine is a chemical compound with the CAS Number: 440112-20-9. It has a molecular weight of 234.1 . The compound is typically stored at room temperature and appears as a white to yellow sticky oil to solid .
Molecular Structure Analysis
The Inchi Code for 4-Bromo-3-phenylpyridine is 1S/C11H8BrN/c12-11-6-7-13-8-10 (11)9-4-2-1-3-5-9/h1-8H . The compound’s structure can be represented by the linear formula C11H8BrN .Physical And Chemical Properties Analysis
4-Bromo-3-phenylpyridine has a molecular weight of 234.1 . It is a white to yellow sticky oil to solid at room temperature .Applications De Recherche Scientifique
- Application : Trifluoromethylpyridines, which can be synthesized from 4-Bromo-3-phenylpyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods of Application : The synthesis of trifluoromethylpyridines involves various chemical reactions, including vapor-phase reactions . The specific procedures would depend on the desired end product.
- Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Agrochemical and Pharmaceutical Industries
- Application : Pyridinylimidazoles, such as 2-(2-hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole and 2-(2,3-dihydroxypropylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole, are potent inhibitors of p38α mitogen-activated protein kinase . These inhibitors have potential therapeutic applications in treating diseases like rheumatoid arthritis, psoriasis, Parkinson’s disease, Alzheimer’s disease, and multiple sclerosis .
- Methods of Application : The synthesis of these inhibitors involves starting from 2-fluoro-4-methylpyridine and involves various chemical reactions .
- Results or Outcomes : The optimized synthesis strategy increased the overall yield from 3.6% to 29.4% . Biological data demonstrated that the (S)-enantiomer is two times more potent .
- Application : 4-Bromo-3-phenylpyridine is a chemical compound that can be used in various chemical research applications .
- Methods of Application : The specific methods of application would depend on the particular research context .
- Results or Outcomes : The outcomes would vary based on the specific research context .
Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
Chemical Research
- Application : 4-Bromo-3-phenylpyridine can be used in the synthesis of various materials, including polymers and complex organic molecules .
- Methods of Application : The specific methods of application would depend on the particular research context .
- Results or Outcomes : The outcomes would vary based on the specific research context .
- Application : 4-Bromo-3-phenylpyridine can be used in electrophilic aromatic substitution reactions, a common method for functionalizing aromatic rings .
- Methods of Application : The specific methods of application would depend on the particular research context .
- Results or Outcomes : The outcomes would vary based on the specific research context .
Material Science
Electrophilic Aromatic Substitution
Safety And Hazards
The safety information for 4-Bromo-3-phenylpyridine includes several hazard statements: H302, H315, H320, H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-bromo-3-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQXGXWAGCCGKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376593 | |
| Record name | 4-bromo-3-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-phenylpyridine | |
CAS RN |
440112-20-9 | |
| Record name | 4-Bromo-3-phenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=440112-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-3-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

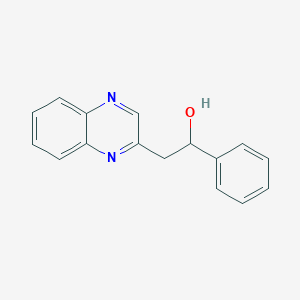

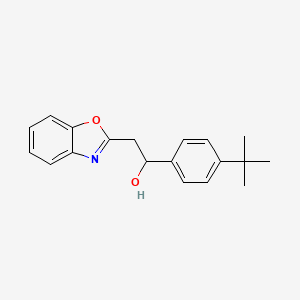


![2-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271979.png)
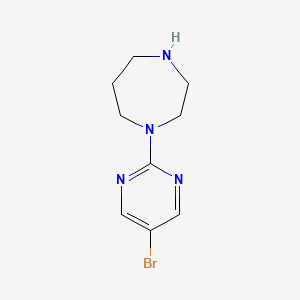
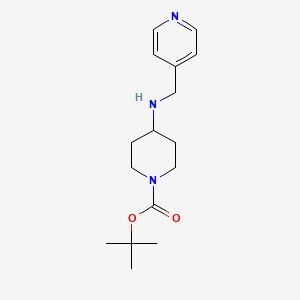
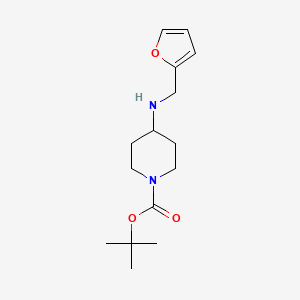
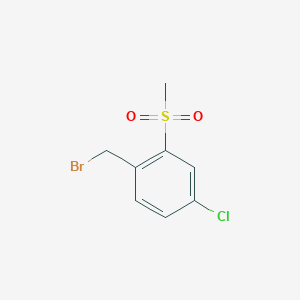
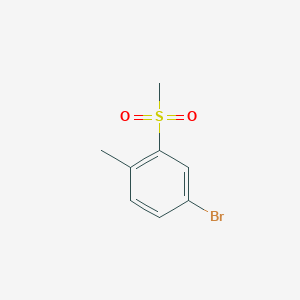
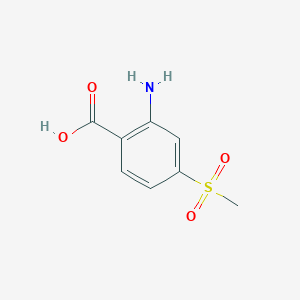
![N-(2-Aminoethyl)-N-[4-(methylsulfonyl)-2-nitrophenyl]amine](/img/structure/B1271992.png)
